molecular formula C18H15NO5 B11460232 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile

2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B11460232
M. Wt: 325.3 g/mol
InChI Key: ZYBVECSLEHAFHK-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile is a complex organic compound that features a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the condensation of a benzodioxole derivative with a methoxyphenyl ketone under acidic or basic conditions, followed by nitrile formation through dehydration.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield methoxybenzaldehyde, while reduction could produce methoxyphenylamine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-phenyl-3-oxopropanenitrile: Lacks the methoxy group on the phenyl ring.

    2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-3-oxopropanenitrile: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of both the benzodioxole and methoxyphenyl groups in 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile may confer unique electronic and steric properties, making it distinct from similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C18H15NO5/c1-21-13-5-3-11(4-6-13)17(20)14(9-19)12-7-15(22-2)18-16(8-12)23-10-24-18/h3-8,14H,10H2,1-2H3

InChI Key

ZYBVECSLEHAFHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C#N)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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